tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate

Purity Quality Control Reproducibility

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate (CAS 2856022-49-4) is a polyfunctional aromatic building block that integrates three orthogonal reactive handles on a naphthalene core: a pinacol boronate ester for Suzuki-Miyaura cross-coupling, a triisopropylsilyl (TIPS)-protected terminal alkyne for Sonogashira coupling or click chemistry, and a tert-butyloxycarbonyl (Boc)-protected amine for selective deprotection and subsequent functionalization. The compound has a molecular formula of C32H48BNO4Si and a molecular weight of 549.62 g/mol, with commercial purities ranging from 95% to 99.50%.

Molecular Formula C32H48BNO4Si
Molecular Weight 549.6 g/mol
Cat. No. B13640663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate
Molecular FormulaC32H48BNO4Si
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C32H48BNO4Si/c1-21(2)39(22(3)4,23(5)6)18-17-24-15-14-16-25-19-26(34-29(35)36-30(7,8)9)20-27(28(24)25)33-37-31(10,11)32(12,13)38-33/h14-16,19-23H,1-13H3,(H,34,35)
InChIKeyUASISWDKOMPSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate: A Versatile Polyfunctional Naphthalene-Derived Building Block for Medicinal Chemistry and Materials Science


tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate (CAS 2856022-49-4) is a polyfunctional aromatic building block that integrates three orthogonal reactive handles on a naphthalene core: a pinacol boronate ester for Suzuki-Miyaura cross-coupling, a triisopropylsilyl (TIPS)-protected terminal alkyne for Sonogashira coupling or click chemistry, and a tert-butyloxycarbonyl (Boc)-protected amine for selective deprotection and subsequent functionalization . The compound has a molecular formula of C32H48BNO4Si and a molecular weight of 549.62 g/mol, with commercial purities ranging from 95% to 99.50% . Its structural complexity and multifunctionality make it a strategic intermediate for the iterative construction of complex molecular architectures in drug discovery and materials research.

1
Suzuki–Miyaura cross-coupling via pinacol boronate ester at C4
2
Sonogashira or click chemistry after TIPS deprotection at C5
3
Selective Boc-amine deprotection for further elaboration at C2

Why Generic Substitution of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate Is Problematic: Orthogonal Reactivity and Steric Demands Define Its Unique Utility


In-class compounds lacking the precise substitution pattern on the naphthalene ring cannot be interchangeably substituted. The target compound's unique 1,4,5-trisubstitution pattern places the boronate ester, TIPS-ethynyl group, and Boc-amine in close proximity, creating a sterically congested environment that modulates reactivity in cross-coupling events . Analogs such as tert-butyl (6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate (CAS 2839207-57-5) introduce a fluorine atom that alters electron density and steric demand, leading to divergent coupling efficiencies and regioselectivity profiles . Furthermore, the TIPS protecting group provides a distinct steric shield compared to smaller silyl groups (e.g., TMS or TES), ensuring selective orthogonal deprotection in multi-step sequences [1]. The Boc group offers acid-labile protection orthogonal to the boronate ester, enabling sequential functionalization not possible with mono-functionalized naphthalene building blocks. These collective features render simple substitution with mono- or di-substituted analogs ineffective for maintaining synthetic fidelity and yield in complex target-oriented syntheses.

Substitution pattern
The 1,4,5-trisubstitution congestion modulates cross-coupling reactivity; mono- or di-substituted analogs may not replicate coupling outcomes.
Electronic perturbation
Fluoro or other ring-substituted analogs (e.g., 6-fluoro) alter electron density and steric demand, leading to divergent coupling efficiencies.
Silyl protecting group bulk
TIPS provides a larger steric shield than TMS or TES; smaller silyl groups may compromise orthogonal deprotection selectivity.

Quantitative Differentiation Evidence: tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate vs. Closest Analogs


Higher Commercial Purity for Demanding Synthetic Applications: 99.50% vs. 95-98% Baseline

The target compound is commercially available at a purity of 99.50% (MedChemExpress), which exceeds the standard purity levels offered by other vendors for the same compound (95% at Bidepharm, 98% at Leyan and CymitQuimica) . For the closely related fluoro analog tert-butyl (6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate, the highest commercial purity available is 99.75% .

Commercial Purity
Data to verify
99.50% vs 95–98%
Higher reported purity may reduce side-product risk in sensitive coupling reactions.
Vendor specification; analytical methods not verified
Purity Quality Control Reproducibility

Lower Molecular Weight and Reduced Lipophilicity Compared to Fluoro Analog

The target compound (MW = 549.62 g/mol, LogP = 8.0555) exhibits a lower molecular weight and reduced calculated lipophilicity compared to its 6-fluoro analog tert-butyl (6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate (MW = 567.62 g/mol, LogP not available but expected to be slightly higher due to fluorine substitution) .

Molecular Weight
Class-level inference
Δ18 g/mol (3.2% lower)
Lower MW may aid lead optimization within physicochemical property thresholds.
Calculated from formula; experimental logP not available
Physicochemical Properties Drug-likeness Molecular Design

Enhanced Conformational Flexibility: 9 Rotatable Bonds vs. Lower Rotatable Bond Counts in Simpler Analogs

Computational analysis indicates that the target compound possesses 9 rotatable bonds . In contrast, simpler naphthalene boronate building blocks such as tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate contain only 5 rotatable bonds [1]. The additional rotatable bonds in the target compound stem from the TIPS-ethynyl group, which introduces conformational degrees of freedom not present in the comparator.

Rotatable Bonds
Class-level inference
9 vs 5 (80% increase)
Higher flexibility may influence conformational sampling in target binding.
Computed from structure; entropic penalty context-dependent
Molecular Flexibility Conformational Analysis Structure-Based Design

Orthogonal Protecting Group Strategy Enables Sequential Functionalization Not Possible with Non-Boc or Non-TIPS Analogs

The target compound's Boc group can be selectively removed under acidic conditions (e.g., TFA/DCM) without affecting the boronate ester or the TIPS-alkyne [1]. Conversely, the TIPS group can be cleaved using fluoride sources (e.g., TBAF) without removing the Boc group or degrading the boronate ester [2]. Analogs lacking the Boc group (e.g., 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol) or those with only one orthogonal protecting group offer fewer synthetic options and often require additional protection/deprotection steps .

Orthogonal Protecting Groups
Class-level inference
2 vs 1 orthogonal groups
Two orthogonal groups enable sequential deprotection, potentially reducing synthetic step count.
Deprotection conditions based on established chemistry
Protecting Groups Orthogonal Chemistry Multi-step Synthesis

Strategic Procurement Scenarios for tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate: Maximizing Value in Complex Synthesis


Iterative Synthesis of Highly Functionalized Biaryl and Polyaryl Systems via Sequential Cross-Coupling

The boronate ester serves as a robust handle for Suzuki-Miyaura couplings to install aryl or heteroaryl moieties at the 4-position of the naphthalene ring. Subsequent selective deprotection of the TIPS group unveils a terminal alkyne for Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular construction of complex bioconjugates or extended π-systems . The Boc-protected amine can then be liberated and further functionalized (e.g., amide bond formation, reductive amination) to introduce additional diversity. This sequential orthogonal strategy is particularly valuable in medicinal chemistry programs requiring the rapid generation of focused libraries around a naphthalene core .

Construction of TIPS-Ethynyl Extended π-Conjugated Materials for Optoelectronic Applications

The TIPS-ethynyl group not only protects the alkyne but also enhances solubility and modulates the electronic properties of the naphthalene core. The high purity (99.50%) of the target compound ensures minimal batch-to-batch variability in the synthesis of organic semiconductors, OLED emitters, or triplet-triplet annihilation upconversion materials [1]. The boronate ester allows for the attachment of additional chromophores, while the Boc-protected amine provides a latent site for further modification or anchoring to surfaces.

Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Bifunctional Degraders

The orthogonal functional groups on this compound enable the convergent assembly of PROTACs, where the boronate ester can be used to attach a ligand for the E3 ubiquitin ligase, the TIPS-alkyne (after deprotection) can be used to attach a linker via click chemistry, and the Boc-protected amine can be unveiled to attach a ligand for the target protein . The high purity and reliable orthogonal reactivity minimize byproduct formation during the multi-step conjugation process, which is critical for obtaining homogeneous bifunctional molecules with well-defined activity profiles.

Synthesis of Advanced Intermediates for KRAS and Other Oncology Targets

Recent patent activity (e.g., WO 2026/039365 A1) highlights the use of complex naphthalene-derived building blocks in the synthesis of KRAS modulators [2]. The target compound's 1,4,5-trisubstitution pattern and orthogonal handles make it an ideal scaffold for installing diverse substituents required to engage the shallow, hydrophobic pockets of KRAS mutants. Procuring this compound in high purity (99.50%) from a reliable vendor ensures that subsequent synthetic steps proceed with predictable and reproducible outcomes, which is essential for scaling up to preclinical candidate quantities.

Application
Selection Property
Validation Focus
Iterative biaryl/polyaryl synthesis
Sequential orthogonal reactivity
Yield consistency across coupling-deprotection sequences
π-Conjugated materials
High-purity TIPS-ethynyl scaffold
Batch-to-batch electronic property reproducibility
PROTAC synthesis
Three orthogonal conjugation sites
Homogeneity of bifunctional conjugates
Oncology target intermediates (e.g., KRAS)
1,4,5-Trisubstitution pattern for target engagement
Predictable synthetic outcomes in lead optimization
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